molecular formula C22H23NO4 B2373437 7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 95130-72-6

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2373437
CAS No.: 95130-72-6
M. Wt: 365.429
InChI Key: HBLJFCORVKJCRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups such as hydroxy, methoxy, phenyl, and piperidinylmethyl makes this compound a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromen-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy and Methoxy Groups: These groups can be introduced via selective hydroxylation and methylation reactions.

    Attachment of the Phenyl Group: This can be done through Friedel-Crafts acylation or alkylation reactions.

    Incorporation of the Piperidinylmethyl Group: This step might involve nucleophilic substitution reactions using piperidine derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its therapeutic potential for treating diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Natural compounds with similar chromen-4-one structures.

    Coumarins: Compounds with a benzopyrone core structure.

    Isoflavones: Compounds with a similar phenyl group arrangement.

Uniqueness

“7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives.

Properties

IUPAC Name

7-hydroxy-5-methoxy-2-phenyl-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-20-12-17(24)16(14-23-10-6-3-7-11-23)22-21(20)18(25)13-19(27-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,24H,3,6-7,10-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJFCORVKJCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)C=C(OC2=C(C(=C1)O)CN3CCCCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.